molecular formula C10H10FNO5 B10902875 Ethyl (5-fluoro-2-nitrophenoxy)acetate

Ethyl (5-fluoro-2-nitrophenoxy)acetate

Cat. No.: B10902875
M. Wt: 243.19 g/mol
InChI Key: QZZLVMOMZIKKFW-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5 and a molecular weight of 243.19 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a nitro group attached to a phenoxy ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-fluoro-2-nitrophenoxy)acetate typically involves the reaction of 5-fluoro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

5-fluoro-2-nitrophenol+ethyl chloroacetateK2CO3,solventethyl (5-fluoro-2-nitrophenoxy)acetate\text{5-fluoro-2-nitrophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 5-fluoro-2-nitrophenol+ethyl chloroacetateK2​CO3​,solvent​ethyl (5-fluoro-2-nitrophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Ethyl (5-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Ethyl (5-fluoro-2-nitrophenoxy)acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10H10FNO4
  • Molecular Weight : 227.19 g/mol

The compound features a phenoxy ring substituted with a fluorine atom and a nitro group, which significantly influences its biological activity. The presence of these functional groups enhances lipophilicity and receptor binding, potentially improving its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Nitrogen Species Formation : The nitro group can generate reactive nitrogen species, inducing oxidative stress in cells, which may lead to apoptosis in cancer cells .
  • Nucleophilic Substitution : This compound can participate in nucleophilic substitution reactions, forming various metabolites that may exhibit distinct biological activities.
  • Enzyme Inhibition : It has been shown to interact with specific enzymes or receptors, altering their functions and influencing various biochemical pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies. The specific arrangement of the fluorine and nitro groups enhances its efficacy against different cancer types.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Antimicrobial Activity

This compound shows promising antimicrobial activity, particularly against resistant bacterial strains. Its structural features allow it to disrupt bacterial cell functions effectively. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate.
  • Anti-inflammatory Research :
    • Research highlighted the ability of this compound to modulate inflammatory pathways, suggesting therapeutic benefits in inflammatory diseases.
  • Antimicrobial Efficacy :
    • In vitro studies showed that the compound exhibited activity against multiple bacterial strains, including those resistant to conventional antibiotics, supporting further investigation as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateSignificant
Mthis compoundModerateLowModerate
Ethyl (2-nitrophenoxy)acetateLowHighLow

This comparison illustrates the unique properties of this compound relative to similar compounds, highlighting its potential in therapeutic applications.

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

ethyl 2-(5-fluoro-2-nitrophenoxy)acetate

InChI

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-5-7(11)3-4-8(9)12(14)15/h3-5H,2,6H2,1H3

InChI Key

QZZLVMOMZIKKFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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